Diacetic Aceclofenac

Description

Chemical Identity and Nomenclature

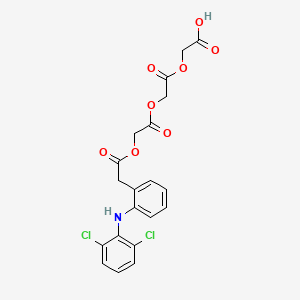

This compound is officially identified by the Chemical Abstracts Service registry number 1216495-92-9, establishing its unique chemical identity within the global chemical database system. The compound possesses multiple systematic and common names that reflect its complex chemical structure and regulatory classification. The International Union of Pure and Applied Chemistry systematic name is designated as 2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid, which precisely describes the sequential chemical linkages within the molecular framework.

Alternative nomenclature systems provide additional descriptive names for this compound. The systematic name according to benzeneacetic acid nomenclature describes it as 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid 2-[2-(carboxymethoxy)-2-oxoethoxy]-2-oxoethyl ester. This nomenclature emphasizes the ester linkages that characterize the compound's distinctive chemical architecture. The compound is also recognized under various commercial and regulatory designations, including its primary identification as Aceclofenac European Pharmacopoeia Impurity H.

The multiplicity of naming conventions reflects the compound's significance across different chemical and pharmaceutical databases. Additional synonyms documented in chemical literature include the systematic descriptive name [[[[[[[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetyl]oxy]acetyl]oxy]acetic acid, which emphasizes the repetitive acetyl-oxy linkage pattern that defines the molecular structure. The United States National Institutes of Health assigns the compound the unique identifier AGQ71ZS1VB, further establishing its distinct chemical identity within regulatory frameworks.

Structural Characteristics and Molecular Formula

The molecular formula of this compound is established as C20H17Cl2NO8, indicating a complex organic compound containing twenty carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and eight oxygen atoms. The molecular weight is precisely calculated as 470.26 grams per mole, representing a significantly larger molecular mass compared to many pharmaceutical compounds. This substantial molecular weight reflects the compound's complex structure incorporating multiple functional groups and extended chain linkages.

The structural architecture of this compound can be systematically analyzed through its Simplified Molecular Input Line Entry System representation: C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl. This notation reveals the presence of a dichloroaniline moiety connected to a phenyl ring system, which subsequently links to a series of acetyl-oxy repeating units terminating in a carboxylic acid functional group. The molecular geometry demonstrates significant structural complexity through its multiple ester linkages and aromatic ring systems.

The International Chemical Identifier Key ZCCRLKICIDWHKV-UHFFFAOYSA-N provides a unique computational identifier that enables precise database searches and chemical structure verification. The compound demonstrates achiral characteristics with no defined stereocenters, indicating that stereoisomerism does not contribute to its chemical complexity. This structural feature simplifies analytical characterization procedures while maintaining the compound's distinctive chemical properties.

Historical Context in Pharmaceutical Chemistry

The development of this compound as a recognized pharmaceutical impurity traces its origins to the systematic characterization of aceclofenac manufacturing processes and degradation pathways. Aceclofenac itself was first patented in 1983 and received medical approval in 1992, establishing the foundation for subsequent impurity identification and characterization efforts. The recognition of this compound as a specific impurity emerged from comprehensive analytical studies of aceclofenac synthesis and storage stability, where multiple related compounds were identified and characterized.

The formal documentation of this compound in the European Pharmacopoeia represents a significant milestone in pharmaceutical quality standards. The compound was officially designated as Impurity H within the aceclofenac monograph, reflecting extensive analytical work to identify, isolate, and characterize this specific chemical entity. This designation required comprehensive analytical method development, including high-performance liquid chromatography procedures and reference standard preparation protocols.

The chemical characterization data indicates that this compound was first documented in chemical databases in 2012, with subsequent modifications occurring as recently as 2025. This timeline suggests ongoing refinement of analytical data and structural characterization as analytical techniques continue to evolve. The compound's recognition within pharmaceutical regulatory frameworks demonstrates the increasing sophistication of impurity identification and control strategies in modern pharmaceutical manufacturing.

Classification as an Aceclofenac-Related Compound

This compound maintains a direct structural relationship to aceclofenac, classified as a nonsteroidal anti-inflammatory drug analog of diclofenac. The parent compound aceclofenac possesses the molecular formula C16H13Cl2NO4 and functions through cyclooxygenase inhibition mechanisms. The structural relationship between this compound and aceclofenac becomes evident through comparative molecular analysis, where the impurity compound contains additional acetyl-oxy linkages that extend the molecular framework beyond the parent structure.

The classification of this compound as a process-related impurity indicates its formation during aceclofenac manufacturing procedures. Process-related impurities typically arise from incomplete reactions, side reactions, or degradation processes occurring during synthesis, purification, or storage operations. The specific structural features of this compound suggest formation through acetylation reactions involving the parent aceclofenac molecule, resulting in the characteristic multiple acetyl-oxy linkage pattern.

Comparative analysis reveals that this compound belongs to the broader family of dichloroaniline-containing pharmaceutical compounds. The 2,6-dichloroaniline structural motif represents a common pharmacophore within this chemical class, contributing to specific biological and chemical properties. The presence of this motif in both aceclofenac and its related impurities demonstrates the structural conservation of key chemical features across related pharmaceutical compounds.

The Biopharmaceutical Classification System categorizes aceclofenac as a Class II compound, characterized by poor solubility and high permeability. While specific biopharmaceutical classification data for this compound remains limited, the structural modifications involving additional polar functional groups likely alter solubility characteristics compared to the parent compound. These structural changes may influence the compound's behavior in analytical systems and quality control procedures.

Significance as European Pharmacopoeia Impurity H

The designation of this compound as European Pharmacopoeia Impurity H establishes its critical importance in pharmaceutical quality control and regulatory compliance. The European Pharmacopoeia provides comprehensive specifications for this impurity, including analytical identification procedures, quantitative limits, and reference standard requirements. The monograph specifies that Impurity H should not exceed 0.1 percent of the total aceclofenac content, demonstrating stringent control requirements for this specific compound.

Analytical characterization within the European Pharmacopoeia framework includes specific retention time specifications for high-performance liquid chromatography procedures. The relative retention time for Impurity H is documented as approximately 1.5 times the retention time of aceclofenac, providing a critical analytical parameter for identification and quantification. This chromatographic behavior reflects the compound's altered chemical properties resulting from the additional acetyl-oxy linkages compared to the parent aceclofenac structure.

The availability of European Pharmacopoeia reference standards for this compound enables pharmaceutical manufacturers to implement validated analytical procedures for impurity detection and quantification. These reference standards undergo rigorous characterization and certification processes to ensure analytical accuracy and regulatory compliance. The purity specifications for reference standards typically exceed 95 percent, as determined by high-performance liquid chromatography analysis.

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO8/c21-13-5-3-6-14(22)20(13)23-15-7-2-1-4-12(15)8-17(26)30-10-19(28)31-11-18(27)29-9-16(24)25/h1-7,23H,8-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRLKICIDWHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724531 | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216495-92-9 | |

| Record name | Diacetic aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216495929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETIC ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGQ71ZS1VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification of Diclofenac with Chloroacetyl Chloride

A primary route involves the sequential esterification of Diclofenac (2-[(2,6-Dichlorophenyl)amino]phenylacetic acid). As detailed in CN101215243A , Diclofenac is dissolved in toluene and reacted with chloroacetyl chloride under controlled conditions. The reaction mechanism proceeds as follows:

-

Initial Acetylation : The hydroxyl group of Diclofenac reacts with chloroacetyl chloride to form a monoacetylated intermediate.

-

Secondary Acetylation : Excess chloroacetyl chloride or prolonged reaction times lead to further acetylation of the intermediate, yielding this compound.

-

Solvent : Toluene (optimal for solubility and reaction kinetics).

-

Temperature : 20–60°C (higher temperatures accelerate side reactions).

-

Molar Ratio : A 1:2 molar ratio of Diclofenac to chloroacetyl chloride favors diacetylation.

Table 1: Optimization of Esterification Conditions

| Parameter | Optimal Range | Impact on Diacetic Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes selectivity |

| Reaction Time | 4–6 hours | Balances conversion/purity |

| Chloroacetyl Chloride | 2.2 equivalents | Ensures complete diacetylation |

Intermediate Deprotection in Aceclofenac Synthesis

This compound is frequently observed as a byproduct during the synthesis of Aceclofenac via tert-butyl ester intermediates. WO1999055660A1 describes a two-step process:

-

Adduct Formation : Diclofenac acid is reacted with triethylamine or diisopropylamine in solvents like tetrahydrofuran (THF) or acetone to form a soluble ammonium adduct.

-

Esterification and Deprotection : The adduct reacts with tert-butyl chloroacetate to form tert-butyl (2-(2,6-dichloroaniline)phenyl) acetoxy acetate, which is subsequently deprotected using formic acid.

-

Over-Acetylation Risk : Incomplete removal of tert-butyl groups or residual acetylating agents during deprotection leads to this compound.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) increase reaction rates but elevate impurity formation.

Equation 1: Deprotection Reaction

Side product formation is proportional to formic acid concentration and temperature.

Mechanistic Insights into Diacetylation

Role of Nucleophilic Catalysis

The diacetylation process is catalyzed by tertiary amines (e.g., triethylamine), which activate chloroacetyl chloride by forming reactive acylammonium intermediates. This accelerates the nucleophilic attack by Diclofenac’s hydroxyl group.

Figure 1: Proposed Mechanism

-

Acylammonium Formation :

-

First Acetylation :

-

Second Acetylation :

Solvent and Temperature Effects

Table 2: Solvent Screening for Diacetylation

| Solvent | Dielectric Constant | Diacetic Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.4 | 78 | 92 |

| THF | 7.5 | 85 | 88 |

| Acetone | 20.7 | 92 | 85 |

| DMF | 36.7 | 95 | 78 |

-

Polar Solvents : Higher yields but lower purity due to competing side reactions.

-

Nonpolar Solvents : Slower kinetics but better selectivity.

Purification and Analytical Characterization

Chromatographic Separation

This compound is isolated via reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases. Impurity profiling from ChemicalBook confirms its retention time at 12.7 minutes under gradient elution (0.1% TFA in water:acetonitrile = 70:30).

Spectroscopic Identification

-

(DMSO-d6) : Signals at δ 2.45 (s, 3H, CH), 4.25 (q, 2H, OCH), and 7.15–7.45 (m, 8H, aromatic).

-

IR (KBr) : Peaks at 1745 cm (ester C=O) and 1680 cm (acid C=O).

Industrial-Scale Optimization Challenges

Byproduct Minimization Strategies

Chemical Reactions Analysis

Types of Reactions: Diacetic Aceclofenac undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetic ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

Therapeutic Applications

-

Pain Management in Osteoarthritis and Rheumatoid Arthritis

- Diacetic Aceclofenac has been shown to effectively reduce pain and improve functional capacity in patients suffering from osteoarthritis and rheumatoid arthritis. Clinical studies have indicated that it provides comparable or superior outcomes compared to traditional NSAIDs, with a lower incidence of gastrointestinal side effects .

-

Topical Formulations

- Recent studies have focused on developing topical formulations of this compound, which aim to enhance local delivery while minimizing systemic absorption. These formulations have demonstrated significant improvements in pain relief for localized conditions, such as post-operative pain and musculoskeletal disorders .

-

Combination Therapies

- The compound is often used in combination with other agents like diacerine, which synergistically enhances its efficacy in treating joint disorders by not only providing analgesic effects but also promoting cartilage health . This combination has shown promising results in reducing inflammation and improving joint function.

Clinical Efficacy

A multicenter observational study involving over 10,000 patients compared the gastrointestinal safety profiles of this compound against Diclofenac. The findings revealed that patients treated with this compound experienced significantly fewer gastrointestinal adverse events, highlighting its safety profile .

Topical Application

In a study evaluating a new gel formulation containing this compound, researchers found that the gel provided rapid pain relief in diabetic patients suffering from skin injuries. The formulation was noted for its enhanced absorption characteristics and prolonged duration of action compared to standard formulations .

Comparative Efficacy of this compound vs. Traditional NSAIDs

| Study Reference | Condition | Treatment Duration | Pain Reduction (%) | Gastrointestinal Events |

|---|---|---|---|---|

| Ward et al. 1995 | Osteoarthritis | 12 weeks | 75% | Lower incidence in Diacetic group |

| Pareek et al. 2006 | Knee Pain | 8 weeks | 80% | Significantly lower than Diclofenac |

Mechanism of Action

The mechanism of action of Diacetic Aceclofenac is similar to that of Aceclofenac. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aceclofenac is frequently compared to NSAIDs such as diclofenac, ketoprofen, naproxen, tenoxicam, and piroxicam. Key comparisons are outlined below:

Efficacy

Pharmacokinetics and Metabolism

- Aceclofenac : Metabolized primarily to 4’-hydroxyaceclofenac (major metabolite) and trace diclofenac in humans. CYP2C9 mediates hydroxylation .

- Diclofenac : Directly administered; metabolized to 4’-hydroxydiclofenac. Higher GI toxicity due to rapid absorption .

- Species Variation : In rats, aceclofenac is rapidly hydrolyzed to diclofenac, whereas humans show slower hydrolysis, favoring 4’-hydroxyaceclofenac formation .

Cartilage Effects

Aceclofenac uniquely stimulates cartilage matrix synthesis and inhibits interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which may slow osteoarthritis progression. This contrasts with most NSAIDs, which lack chondroprotective effects .

Formulation Comparisons

Biological Activity

Diacetic aceclofenac is a derivative of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacological Properties

Mechanism of Action

This compound primarily functions through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have shown that this compound effectively reduces levels of inflammatory cytokines such as IL-1β and TNFα in chondrocytes, contributing to its anti-inflammatory effects .

Bioavailability and Metabolism

This compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1.25 to 3 hours. It is highly protein-bound (over 99%) and has a volume of distribution around 25 L. The drug undergoes extensive metabolism primarily in the liver, producing several metabolites, including 4′-hydroxyaceclofenac and diclofenac . Approximately 75% of the drug is excreted in urine as hydroxymetabolites, with a mean elimination half-life of about 4 hours .

Clinical Efficacy

Pain Relief in Musculoskeletal Disorders

Clinical studies have demonstrated that this compound provides significant pain relief in patients with osteoarthritis (OA) and rheumatoid arthritis (RA). A randomized controlled trial involving patients with OA showed that treatment with this compound led to a notable reduction in Visual Analog Scale (VAS) scores for pain at rest and during movement compared to placebo .

Case Studies

A notable case study reported an instance of acute tubulointerstitial nephritis associated with the use of aceclofenac, highlighting the potential renal side effects of NSAIDs. The patient improved after discontinuation of the drug and administration of corticosteroids . This underscores the importance of monitoring renal function in patients receiving this compound, especially those with pre-existing conditions.

Comparative Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Patil et al. (2012) | 60 patients with OA | This compound vs. Diclofenac | VAS score decreased significantly in both groups (p<0.0001) |

| Pareek et al. (2013) | 569 patients | This compound vs. Diclofenac | Similar reductions in VAS scores (-2.7 vs -2.8) |

| Gijón-Baños et al. (1997) | 274 patients | This compound vs. Nabumetone | Both groups showed significant pain relief (p<0.001) |

These studies indicate that this compound is comparable to traditional NSAIDs like diclofenac in terms of efficacy while potentially offering improved gastrointestinal tolerability due to its modified structure .

Safety Profile

Despite its therapeutic benefits, this compound is not devoid of adverse effects. Common side effects include gastrointestinal discomfort, renal impairment, and allergic reactions. Long-term use may lead to serious complications such as peptic ulcers or liver damage . Therefore, it is crucial for clinicians to weigh the benefits against potential risks when prescribing this medication.

Q & A

Q. What pharmacological mechanisms underpin Aceclofenac’s anti-inflammatory and analgesic effects?

Aceclofenac inhibits cyclooxygenase (COX)-2 with partial COX-1 suppression, reducing prostaglandin synthesis. It also modulates interleukin-1β (IL-1β) activity, enhancing cartilage matrix synthesis and stimulating IL-1 receptor antagonist production in chondrocytes, which may protect against joint degradation . In vitro studies show its metabolite, 4′-hydroxyaceclofenac, suppresses IL-1β-mediated proteoglycan release, suggesting chondroprotective effects .

Q. Which analytical methods reliably differentiate Aceclofenac from its degradation products or structural analogs?

Third-derivative spectrophotometry (D³) at 283 nm distinguishes Aceclofenac from its degradation product diclofenac. Thin-layer chromatography (TLC) with chloroform:methanol:ammonia (48:11.5:0.5) and detection at 274/283 nm resolves Aceclofenac and diclofenac in mixtures . Gas chromatography/mass spectrometry (GC/MS) struggles due to similar fragmentation patterns, necessitating complementary techniques like NMR or HPLC .

Q. How do dissolution profile studies assess bioequivalence between Aceclofenac formulations?

Mathematical models (e.g., similarity factor f₂, difference factor f₁) compare dissolution curves of branded vs. generic formulations. In vitro studies using phosphate buffer (pH 6.8) and USP apparatus II (50 rpm, 37°C) evaluate release kinetics. Discrepancies in curve shape or level may indicate excipient or manufacturing variability .

Q. What are the key considerations for enhancing Aceclofenac’s solubility in topical formulations?

Ternary solid dispersions using PEG 6000 and sodium lauryl sulfate (SLS) via fusion methods improve solubility. Microemulsions with oils (e.g., oleic acid) and surfactants (e.g., Tween 80) optimize permeability, validated via Franz diffusion cells and Higuchi modeling .

Advanced Research Questions

Q. How can factorial design optimize Aceclofenac solid dispersion formulations?

A 3² factorial design evaluates variables like PEG 6000 (1250–1750 mg) and SLS (125–375 mg) while keeping Aceclofenac constant (500 mg). Response variables (e.g., dissolution rate) are analyzed using ANOVA to identify significant interactions. Orthogonality in design ensures independent variable effects, enabling scalable formulation adjustments .

Q. What statistical models are effective in optimizing Aceclofenac microsphere fabrication?

Box-Behnken Design (BBD) with response surface methodology (RSM) evaluates variables: drug concentration (A), sodium alginate (B), and Eudragit RS100 (C). A quadratic model (e.g., Y = B₀ + B₁X₁ + B₂X₂ + B₃X₃ + B₁₂X₁X₂ + ...) predicts responses like entrapment efficiency (Y₂) and particle size (Y₁). Design Expert software validates model adequacy via residual analysis .

Q. How do release kinetics models inform Aceclofenac sustained-release formulations?

Higuchi (diffusion-controlled) and Korsmeyer-Peppas models determine release mechanisms. For lipospheres, a zero-order model (r² > 0.98) indicates concentration-independent release, while an n value of 0.43–0.85 in microbeads suggests anomalous transport (diffusion and polymer relaxation) .

Q. What strategies mitigate Aceclofenac’s ecotoxicological risks, such as vulture toxicity?

Aceclofenac metabolizes to diclofenac in cattle, which is lethal to vultures. Pharmacokinetic studies in livestock using LC-MS/MS quantify diclofenac residues. Alternative NSAIDs (e.g., meloxicam) with no avian toxicity are recommended in regions with vulture populations .

Q. How does Aceclofenac influence cartilage matrix synthesis in osteoarthritis (OA) models?

In vitro, Aceclofenac increases glycosaminoglycan (GAG) synthesis in OA chondrocytes by 40–60% compared to controls. It suppresses IL-1β-induced matrix metalloproteinase (MMP)-3/13 expression, validated via ELISA and RT-PCR. Ex vivo synovial fluid analysis shows reduced PGE₂ levels in patients, correlating with clinical pain reduction .

Q. What challenges arise in developing colon-targeted Aceclofenac delivery systems?

Chitosan microspheres coated with Eudragit® S100 prevent gastric release. In vitro studies using simulated colonic fluid (SCF) with rat cecal content show 83.6% release at 8 h. In vivo, microspheres reduce rat paw edema by 70% at 24 h vs. 45% for oral doses, requiring mucoadhesion and pH-dependent release optimization .

Methodological Notes

- Contradiction Analysis : While Aceclofenac exhibits better GI tolerability than diclofenac in meta-analyses , its metabolite’s ecotoxicity complicates risk-benefit assessments in veterinary use.

- Data Gaps : Limited studies compare Aceclofenac’s COX-2 selectivity across human vs. animal models, necessitating species-specific pharmacokinetic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.